molecular formula C9H5Cl2N B1589890 3,4-Dichloroquinoline CAS No. 25836-11-7

3,4-Dichloroquinoline

Cat. No. B1589890
CAS RN: 25836-11-7
M. Wt: 198.05 g/mol
InChI Key: MEZWVUXDITWYIT-UHFFFAOYSA-N
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Description

4,7-Dichloroquinoline is a two-ring heterocyclic compound used as a chemical intermediate to aminoquinoline antimalarial drugs including amodiaquine, chloroquine, and hydroxychloroquine .


Molecular Structure Analysis

The molecular formula of 4,7-Dichloroquinoline is C9H5Cl2N. It has an average mass of 198.049 Da and a monoisotopic mass of 196.979904 Da .


Chemical Reactions Analysis

The chlorine atom in the 4-position in the pyridine ring of 4,7-Dichloroquinoline is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring .

Scientific Research Applications

Synthesis and Antioxidant Properties

  • 3,4-Dichloroquinoline has been utilized in the synthesis of novel quinoline-chalcogenium compounds. In a study by Savegnago et al. (2013), 4-arylchalcogenyl-7-chloroquinolines, synthesized from 4,7-dichloroquinoline, demonstrated potent antioxidant effects in vitro, highlighting their potential in antioxidant therapy (Savegnago et al., 2013).

Anticancer Applications

  • 3,4-Dichloroquinoline derivatives, particularly chloroquine (CQ) and hydroxychloroquine (HCQ), have shown promise in cancer therapy. According to Verbaanderd et al. (2017), these compounds can sensitize tumor cells to various drugs, potentiating their therapeutic activity in cancer treatment (Verbaanderd et al., 2017). Maycotte et al. (2012) also noted that chloroquine can enhance the efficacy of chemotherapy in breast cancer cells, independent of autophagy inhibition (Maycotte et al., 2012).

Antibacterial Applications

  • The use of 3,4-dichloroquinoline in the development of antibacterial agents has been explored. Balaji et al. (2013) synthesized 2-chloroquinolin-4-pyrimidine carboxylate derivatives from 2,4-dichloroquinolines, demonstrating moderate antibacterial activity against various bacterial strains (Balaji et al., 2013).

Synthesis of Novel Compounds

  • The reactivity of 3,4-dichloroquinoline has been utilized in the synthesis of various novel compounds. For instance, Lee et al. (2006) reported the synthesis of 2,4-dichloroquinolines from 2-ethynylanilines using diphosgene in acetonitrile, demonstrating the compound's versatility in chemical synthesis (Lee et al., 2006).

Computational Studies in Disease Treatment

  • Vaidya and Vyas (2020) conducted computational studies on hydroxychloroquine and chloroquine metabolites, suggesting their potential use in treating COVID-19. These studies emphasize the role of 3,4-dichloroquinoline derivatives in addressing contemporary health challenges (Vaidya & Vyas, 2020).

Safety And Hazards

The safety data sheet for 3,4-Dichloroquinoline suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Relevant Papers A paper titled “Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases” discusses the synthesis of a new quinoline (4,7-dichloroquinoline) derivative which showed significant larvicidal and pupicidal properties against a malarial and a dengue vector . Another paper titled “A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine” discusses the late-stage modification of drug molecules as a fast method to introduce diversity into the already biologically active scaffold .

properties

IUPAC Name

3,4-dichloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZWVUXDITWYIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40485175
Record name 3,4-Dichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40485175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloroquinoline

CAS RN

25836-11-7
Record name 3,4-Dichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40485175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
YC Tong - Journal of Heterocyclic Chemistry, 1970 - Wiley Online Library
Chlorination of Quinoline at 160–190 without solvent gave a mixture of compounds. The five major components were isolated and identified as 3,4‐dichloro‐, 3,4,6‐, 3,4,8‐trichloro‐, 3,4,…
Number of citations: 13 onlinelibrary.wiley.com
A Maślanskiewicz, T Glowiak, H Chojnacki… - Journal of chemical …, 1995 - Springer
The crystal and molecular structures of two isomeric 3,4- and 4,3-chloro-(methylthio)quinolines have been determined. For 3-chloro-4-(methylthio)-quinoline (3-Cl−4-MeS−Q); triclinic, …
Number of citations: 5 link.springer.com
F Xu, A Merkley, D Yu, J Zhan - Tetrahedron Letters, 2016 - Elsevier
Rdc2 is a flavin-dependent halogenase from Pochonia chlamydosporia. Through the introduction of a His 6 -tag to both the N- and C-termini, the isolation yield of Rdc2 from Escherichia …
Number of citations: 12 www.sciencedirect.com
J Zhao, S Wang, S Markison, SH Kim… - ACS Medicinal …, 2022 - ACS Publications
The discovery of a novel 4-(4-aminopiperidinyl)-3,6-diarylquinoline series of potent SST2 agonists is described. This class of molecules exhibit excellent selectivity over SST1, SST3, …
Number of citations: 7 pubs.acs.org
AJ Barker, LR Hughes, P Warner, K Burrows… - … Drugs: Models and …, 1992 - Springer
Thymidylate synthase (TS) is a pivotal enzyme in pyrimidine biosynthesis. The enzyme catalyses the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine …
Number of citations: 1 link.springer.com
T KATo, N KATAGIRI, A WAGAI - Chemical and Pharmaceutical …, 1981 - jstage.jst.go.jp
Heating of methquuinolines (1, 3, 6, and 12) with phosphorus pentachloride in phosphoryl chloride gave the corresponding trichloromethquuinoline derivatives (2, 4, 9, and 14). Similar …
Number of citations: 21 www.jstage.jst.go.jp
HY Xiao, N Li, JJW Duan, B Jiang, Z Lu… - Journal of Medicinal …, 2020 - ACS Publications
Scaffold hopping and structure-based drug design were employed to identify substituted 4-aminoquinolines and 4-aminonaphthyridines as potent, small molecule inhibitors of tumor …
Number of citations: 18 pubs.acs.org
SK Chakrabartty, HO Kretschmer - Journal of the Chemical Society …, 1974 - pubs.rsc.org
A study of the reactions of sodium hypochlorite with a wide variety of compounds has been carried out. The data indicate that a structure capable of producing a carbanion stable …
Number of citations: 30 pubs.rsc.org
OV Dyablo, AF Pozharskii - Chemistry of Heterocyclic Compounds, 1997 - Springer
Synthesis and properties of N-aminoazolinethiones and N-aminoazinethiones 2. Reactions Page 1 Chemistry of Heterocyclic Compounds, Vol. 33, No. 9, 1997 SYNTHESIS AND …
Number of citations: 14 link.springer.com
H Suschitzky, O Meth-Cohn… - Aromatic and …, 1978 - The Royal Society of Chemistry
Number of citations: 3

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